molecular formula C24H21N3O5 B4630596 3-[3-(2-nitrophenoxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione

3-[3-(2-nitrophenoxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione

Cat. No. B4630596
M. Wt: 431.4 g/mol
InChI Key: UVQHWNHZJDNFHA-UHFFFAOYSA-N
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Description

Imidazolidinedione derivatives have been extensively studied due to their diverse chemical and biological properties. These compounds form a significant class of organic compounds that have been explored for various applications, including as potential chemosensors and in antimicrobial studies.

Synthesis Analysis

The synthesis of imidazolidinedione derivatives often involves cyclization reactions of urea derivatives with various aldehydes or ketones in the presence of catalysts. For instance, the synthesis and structural properties of novel compounds like 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones have been achieved through reactions involving ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structures of imidazolidinedione derivatives are characterized by spectroscopic techniques such as UV-vis, IR, NMR, and mass spectrometry. Crystallographic analysis often reveals intricate details about the arrangement of atoms within the molecule and interactions such as hydrogen bonding that influence the compound's stability and reactivity.

Chemical Reactions and Properties

Imidazolidinedione derivatives participate in various chemical reactions, including those that involve the nitro group, which can significantly influence their chemical behavior. For example, the presence of a nitro group in imidazole derivatives has been shown to enhance their performance as colorimetric chemosensors for amines (Afandi et al., 2020).

Scientific Research Applications

Catalysis and Synthesis

Imidazole derivatives, such as those discussed by Arai and Yamamoto (2014), play a significant role in diversity-oriented asymmetric catalysis. For example, imidazoline-aminophenol-Ni complexes have been used in tandem asymmetric reactions to synthesize chiral compounds with high diastereoselectivity and enantioselectivity, demonstrating the potential of imidazole derivatives in complex organic syntheses (Arai & Yamamoto, 2014).

Sensor Technology

Nitrophenol derivatives, such as those investigated by Afandi et al. (2020), have shown promise in chemosensor applications. The presence of a nitro group on an imidazole derivative significantly enhances its sensitivity and selectivity towards amines, allowing for the quantitative detection of butylamine. This indicates the potential utility of similar compounds in developing sensitive and selective sensors for various chemical analytes (Afandi, Purwono, & Haryadi, 2020).

Corrosion Inhibition

Research by Singh et al. (2017) on imidazole derivatives, including a compound with a 4-nitrophenyl group, highlights their effectiveness as corrosion inhibitors for steel in CO2 saturated environments. These compounds exhibit high inhibition efficiency and adhere to the Langmuir adsorption isotherm, suggesting potential applications in protecting metals against corrosion in industrial settings (Singh et al., 2017).

Organic Electronics

Studies on organotin compounds derived from Schiff bases, as described by García-López et al. (2014), explore the use of nitro-substituted phenol derivatives in organic light-emitting diodes (OLEDs). These compounds exhibit photophysical properties that make them candidates for use in OLED materials, highlighting the potential of nitrophenol and imidazole derivatives in electronic applications (García-López et al., 2014).

Antioxidant Activity

The research on cyclic nitrones of the imidazole series, which contain a sterically hindered phenol group, underscores the antioxidant activity of these compounds. The stability of hybrid phenoxyl–nitroxides generated from imidazole 3-oxides and their ability to act as antioxidants suggest a potential application in developing new antioxidant agents (Amitina et al., 2020).

properties

IUPAC Name

3-[3-(2-nitrophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c28-22-24(18-10-3-1-4-11-18,19-12-5-2-6-13-19)25-23(29)26(22)16-9-17-32-21-15-8-7-14-20(21)27(30)31/h1-8,10-15H,9,16-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQHWNHZJDNFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCOC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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